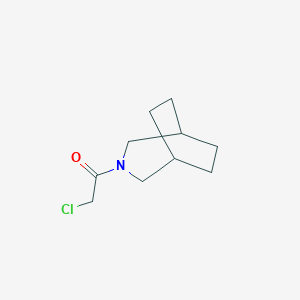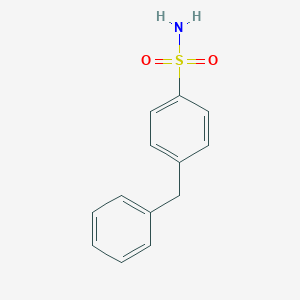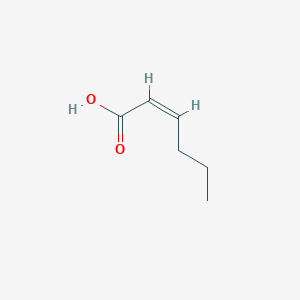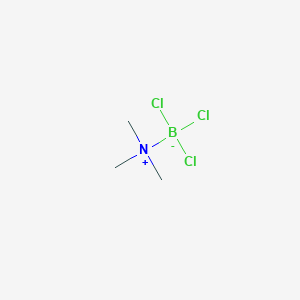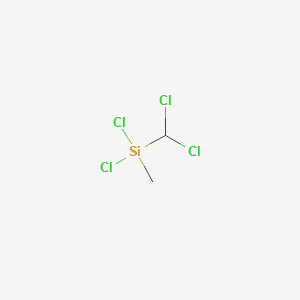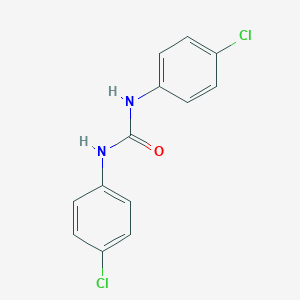
1,3-Bis(4-chlorophenyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Bis(4-chlorophenyl)urea involves the hydrolysis of p-chlorophenyl isocyanate in acetone, followed by the addition of water with constant stirring. The reaction mixture is then maintained at reflux temperature for 1 hour. After completion, the mixture is filtered, and the product is washed with acetone and dried to yield white crystals with a 93% yield. This process represents a new technology for the compound's synthesis (Zhu Hui, 2007).
Molecular Structure Analysis
Hydrogen bonding plays a crucial role in the assembly of supramolecular structures of 1,3-Bis ureas. Studies have shown that 1,3-bis urea compounds, such as 1,3-bis(m-cyanophenyl)urea, exhibit a diverse array of solid forms, including polymorphs and cocrystals, due to the disruption of typical 1-dimensional H-bonding by other H-bond acceptors (C. Capacci-Daniel et al., 2015).
Chemical Reactions and Properties
1,3-Bis(4-chlorophenyl)urea interacts through hydrogen bonding with various oxoanions in solution, forming complexes of varying stability. The F- ion induces urea deprotonation upon addition of a second equivalent, demonstrating the nature of urea-fluoride interaction as both incipient and definitive proton transfer (M. Boiocchi et al., 2004).
Physical Properties Analysis
The physical properties of 1,3-Bis(4-chlorophenyl)urea derivatives have been extensively studied. For example, crystals of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a related compound, were grown by slow evaporation technique, and their structure was analyzed using X-ray diffraction. These studies provide insights into the compound's molecular arrangement and potential for nonlinear optical applications (Vincent Crasta et al., 2005).
Chemical Properties Analysis
1,3-Bis(4-chlorophenyl)urea and its derivatives exhibit a wide range of chemical behaviors, including reaction kinetics and mechanisms. For instance, the N-chlorination of bis-(2,4,6-trichlorophenyl)-urea to N,N'-dichlorobis-(2,4,6-trichlorophenyl)-urea by hypochlorous acid follows second-order kinetics, with the reaction rate and mechanism thoroughly studied (B. C. Bag et al., 2008).
Wissenschaftliche Forschungsanwendungen
Cancer Treatment : Symmetrical N,N'-diarylureas, including 1,3-bis(3,4-dichlorophenyl)-urea, were found to activate the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. Non-symmetrical hybrid ureas combining hydrophobic and polar moieties showed good bioactivities and potential as anti-cancer agents (Denoyelle et al., 2012).
Chemical Synthesis : A new synthesis method for N,N′-bis(4-chlorophenyl) urea was developed, yielding a high 93% yield of the compound, which indicates its significance in chemical production (Zhu Hui, 2007).
Nonlinear Optical Properties : Bis-chalcone derivatives, including 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one, were synthesized and studied for their nonlinear optical properties. These compounds showed significant potential for applications in optical limiting materials due to two-photon absorption phenomenon (Shettigar et al., 2006).
Supramolecular Structures : 1,3-Bis(m-cyanophenyl)urea, a related compound, was shown to form various polymorphs and cocrystals, indicating its utility in the assembly of supramolecular structures like gels, capsules, and crystals (Capacci-Daniel et al., 2015).
Insecticide Development : 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and similar compounds were evaluated as new insecticides that interfere with cuticle deposition in insects, demonstrating a novel mode of action and potential as safe insecticides for various species (Mulder & Gijswijt, 1973).
Chemical Reactions : The reaction of sym-dichloro-bis(2,4,6-trichlorophenyl) urea with dimethyl sulfoxide was studied, revealing a variety of products and proposing a homolytic mechanism for the reaction (Owens et al., 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCSLYENQIUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153436 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)urea | |
CAS RN |
1219-99-4 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1219-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(4-chlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U4X0KQ6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

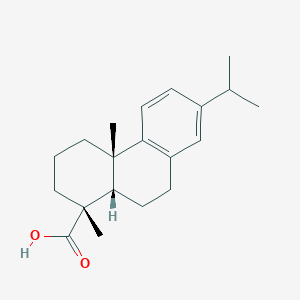

![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

